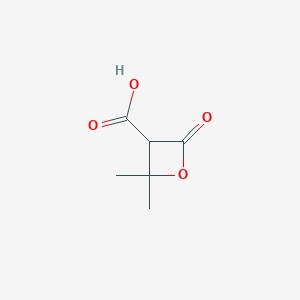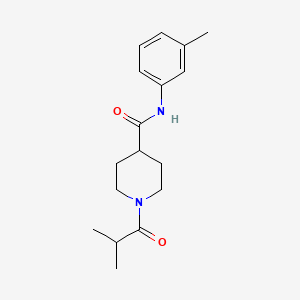
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. MPHP-2201 has gained significant attention among researchers due to its potential use in the treatment of various medical conditions.
Mecanismo De Acción
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide activates intracellular signaling pathways that lead to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain sensation, appetite, mood, and memory. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, leading to feelings of euphoria and pleasure. It has also been shown to decrease the release of acetylcholine, leading to impaired cognitive function. N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been shown to have cardiovascular effects such as increased heart rate and blood pressure. It has also been shown to have respiratory effects such as bronchodilation and decreased respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has several limitations for lab experiments. It has been shown to have significant toxicity in animal models, making it difficult to use in vivo. It also has a high potential for abuse and addiction, making it important to handle with care.
Direcciones Futuras
There are several future directions for the study of N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide. One direction is to study its potential therapeutic effects in various medical conditions. N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been shown to have potential for the treatment of pain, inflammation, and anxiety. Another direction is to study its effects on the endocannabinoid system and its potential role in modulating various physiological processes. N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Finally, further research is needed to understand the long-term effects of N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide on the body and its potential for abuse and addiction.
Métodos De Síntesis
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide is synthesized by reacting 3-methylphenyl-2-methylpropanoic acid with piperidine-4-carboxamide in the presence of a dehydrating agent such as thionyl chloride. This reaction produces a yellow oil that is purified through column chromatography. N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic effects. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, mood, and memory. N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)17(21)19-9-7-14(8-10-19)16(20)18-15-6-4-5-13(3)11-15/h4-6,11-12,14H,7-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDLOZAWVBOZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
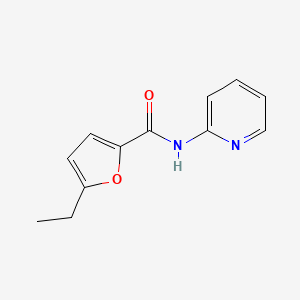
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
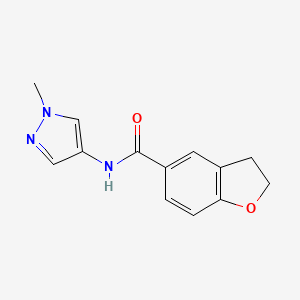
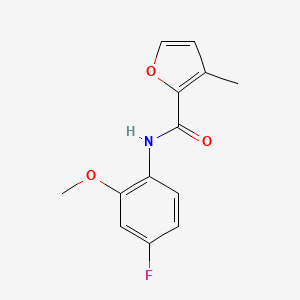
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
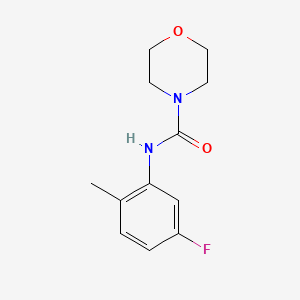
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
